3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Description
3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Radioprotective Applications
The compound 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide and its derivatives have been explored for their potential anticancer and radioprotective effects. Research findings suggest that certain derivatives of this compound demonstrate interesting cytotoxic activity against cancer cells, comparable to known anticancer drugs such as doxorubicin. Furthermore, some derivatives have shown promising radioprotective activity against γ-irradiation in mice models, highlighting their potential as protective agents in radiation exposure scenarios (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
Antimicrobial Applications
The synthesis of quinoline derivatives, including those related to the this compound, has also been explored for antimicrobial purposes. These compounds have been evaluated for their activity against various microbial strains, showing significant antimicrobial properties. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Chemosensor Applications
Derivatives of this compound have been developed as chemosensors, demonstrating high selectivity and sensitivity towards specific metal ions. Such compounds can serve as dual-functional chemosensors for ions like Al3+ and Cu2+, showcasing their utility in environmental monitoring and analytical chemistry (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-17-7-6-16(12-18(17)27-2)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSQIGAMUSJGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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